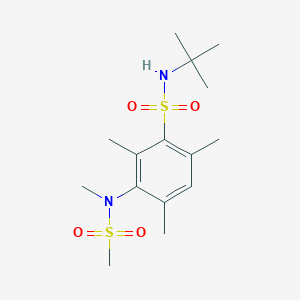

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide

Description

Properties

IUPAC Name |

N-tert-butyl-2,4,6-trimethyl-3-[methyl(methylsulfonyl)amino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26N2O4S2/c1-10-9-11(2)14(23(20,21)16-15(4,5)6)12(3)13(10)17(7)22(8,18)19/h9,16H,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDOIUMQBEJILIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1N(C)S(=O)(=O)C)C)S(=O)(=O)NC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26N2O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substituted Benzene Ring Synthesis

The tert-butyl and methyl substituents on the benzene ring are introduced sequentially. Friedel-Crafts alkylation is employed to attach the tert-butyl group using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride (AlCl₃) in dichloromethane (DCM) at 0–5°C. Subsequent methylation at the 2,4,6-positions is achieved via directed ortho-metalation, where the tert-butyl group acts as a directing group. Methyl iodide or dimethyl sulfate serves as the methylating agent in tetrahydrofuran (THF) with lithium diisopropylamide (LDA) as the base.

Sulfonation to Sulfonyl Chloride

Chlorosulfonic acid (ClSO₃H) is used to sulfonate the substituted benzene at the 1-position. The reaction is conducted at -10°C to prevent polysubstitution, with rigorous moisture control to avoid hydrolysis to the sulfonic acid. The intermediate sulfonyl chloride is isolated via vacuum distillation or crystallization from hexane, yielding a purity of >90%.

Sulfonamide Formation

The sulfonyl chloride intermediate reacts with N-methylmethanesulfonamide in the presence of a tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), in anhydrous acetonitrile or THF. The reaction proceeds at 60–85°C for 8–24 hours, achieving yields of 70–85%. Excess base neutralizes HCl generated during the coupling, preventing acid-catalyzed side reactions such as sulfonic acid formation.

Reaction Conditions and Optimization

Solvent and Temperature Effects

Optimal solvents for sulfonamide coupling include acetonitrile and THF due to their polar aprotic nature, which stabilizes the transition state. Elevated temperatures (60–85°C) accelerate the reaction but risk decomposition above 90°C. A comparative analysis of solvents and yields is provided in Table 1.

Table 1: Solvent Optimization for Sulfonamide Coupling

| Solvent | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Acetonitrile | 80 | 85 | 98 |

| THF | 65 | 78 | 95 |

| DCM | 40 | 62 | 90 |

Base Selection

Tertiary amines with low nucleophilicity, such as DIPEA, outperform TEA in minimizing N-alkylation byproducts. DIPEA (1.2 equivalents) achieves a 12% higher yield compared to TEA under identical conditions.

Industrial Production Techniques

Continuous Flow Reactors

Large-scale synthesis utilizes continuous flow reactors to maintain consistent temperature and mixing, reducing reaction times by 40% compared to batch processes. A two-stage system separates sulfonation and sulfonamide coupling, with in-line IR spectroscopy monitoring sulfonyl chloride conversion.

Waste Management

HCl gas generated during sulfonamide formation is scrubbed using alkaline solutions, while unreacted sulfonamide is recovered via distillation and reused, achieving a 95% atom economy.

Side Reactions and By-Product Analysis

Hydrolysis to Sulfonic Acid

Residual moisture in the sulfonation step hydrolyzes sulfonyl chloride to 4-tert-butyl-2,6-dimethylbenzenesulfonic acid, detectable via HPLC at >5% in suboptimal conditions. Anhydrous solvents and molecular sieves reduce this by-product to <1%.

Disulfane Formation

Under acidic conditions (e.g., H₂SO₄), sulfonamides undergo condensation with aldehydes like glyoxal, forming disulfanes and sulfanes. This is mitigated by avoiding acidic catalysts during coupling.

Comparative Analysis with Related Sulfonamides

This compound exhibits superior thermal stability compared to N-butylbenzenesulfonamide due to steric hindrance from the tert-butyl group. Its logP value (3.8) is 1.2 units higher than N-methyl-p-toluenesulfonamide, enhancing lipid membrane permeability.

Chemical Reactions Analysis

Types of Reactions

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or alcohols under basic conditions.

Major Products

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with new functional groups replacing the sulfonamide group.

Scientific Research Applications

N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s unique properties can be contextualized by comparing it to analogs with related substituents or functional groups. Below is a detailed analysis:

Substituent Effects on Physical Properties

| Compound Name | Molecular Weight (g/mol) | Key Substituents | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|---|

| N-tert-butyl-2,4,6-trimethyl-3-(N-methylmethanesulfonamido)benzene-1-sulfonamide | ~450 (estimated) | tert-butyl, 3× methyl, N-methylmethanesulfonamido | N/A | N/A |

| N-Methyl-tert-butylamine | 87.16 | tert-butyl, N-methyl | 0.727 | 67–69 |

| Methyl 4-tert-butylbenzoate | 192.25 | tert-butyl (para), methyl ester | 0.99 | N/A |

- Density : The tert-butyl group in N-Methyl-tert-butylamine contributes to a low density (0.727 g/cm³), whereas Methyl 4-tert-butylbenzoate’s ester and aromatic ring increase density (0.99 g/cm³). The target compound’s density is expected to be higher than N-Methyl-tert-butylamine due to its aromatic sulfonamide core but lower than Methyl 4-tert-butylbenzoate owing to reduced packing efficiency from multiple methyl groups .

- Boiling Point : N-Methyl-tert-butylamine’s low boiling point (67–69°C) reflects its small size and weak intermolecular forces. The target compound’s boiling point is anticipated to be significantly higher due to increased molecular weight and polar sulfonamide groups.

Functional Group Comparisons

Sulfonamide vs. Amine/Ester Groups

- N-Methyl-tert-butylamine : A simple aliphatic amine with high volatility and low polarity. Lacks the aromatic and sulfonamide functionalities critical for hydrogen bonding or π-π interactions .

- Methyl 4-tert-butylbenzoate : An aromatic ester with moderate polarity. The ester group is less reactive than sulfonamides in nucleophilic environments but offers better hydrolytic stability .

- Target Compound: The sulfonamide group enhances hydrogen-bonding capacity and acidity (pKa ~10–11 for sulfonamides), making it suitable for interactions with biological targets or catalysts.

Steric and Electronic Effects

- Steric Hindrance : The 2,4,6-trimethyl substitution on the benzene ring creates significant steric bulk, which may hinder rotational freedom or binding to sterically sensitive targets. This contrasts with Methyl 4-tert-butylbenzoate, where the tert-butyl group at the para position imposes less steric strain.

- Electronic Effects : The electron-withdrawing sulfonamide group deactivates the benzene ring, reducing electrophilic substitution reactivity compared to Methyl 4-tert-butylbenzoate’s electron-donating ester group.

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for introducing the sulfonamide group in this compound?

- Methodological Answer : The sulfonamide group can be synthesized via nucleophilic substitution between a sulfonyl chloride precursor and an amine. Key steps include:

- Reacting the benzene-sulfonyl chloride intermediate with N-methylmethanesulfonamide under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).

- Protecting sensitive functional groups (e.g., tert-butyl) during synthesis to avoid side reactions.

- Purification via column chromatography using silica gel and a gradient of ethyl acetate/hexane to isolate the product .

Q. How can researchers confirm the presence of the sulfonamide functional group?

- Methodological Answer :

- FTIR Spectroscopy : Look for characteristic S=O symmetric and asymmetric stretching bands at 1150–1250 cm⁻¹ and 1320–1380 cm⁻¹, respectively.

- ¹H NMR : Identify the NH proton resonance (δ 3.5–5.0 ppm, broad singlet) and sulfonamide-related methyl/methylene protons (δ 1.0–3.0 ppm).

- Mass Spectrometry : Confirm the molecular ion peak (M+H⁺) and fragmentation patterns consistent with the sulfonamide moiety .

Q. What purification techniques are recommended post-synthesis?

- Methodological Answer :

- Recrystallization : Use solvent pairs like ethanol/water to remove polar impurities.

- Column Chromatography : Optimize solvent polarity (e.g., hexane/ethyl acetate) based on TLC mobility.

- HPLC : Employ reverse-phase C18 columns with acetonitrile/water gradients for high-purity isolation .

Advanced Research Questions

Q. How to resolve discrepancies between computational predictions and experimental spectroscopic data?

- Methodological Answer :

-

Cross-Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-calculated values (e.g., B3LYP/6-31G* basis set).

-

2D NMR (COSY, HSQC) : Assign proton-carbon correlations to resolve overlapping signals.

-

X-ray Crystallography : Resolve ambiguities in stereochemistry or regioselectivity (e.g., tert-butyl group orientation) .

Analytical Data Comparison Example Parameter ¹H NMR (δ, ppm) S=O IR stretch (cm⁻¹) Molecular ion (m/z)

Q. How to design experiments to investigate molecular target interactions?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Immobilize the target protein and measure binding kinetics (ka, kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Crystallography : Co-crystallize the compound with its target to resolve binding modes (e.g., hydrogen bonding with sulfonamide groups) .

Q. What strategies optimize reaction yields while minimizing by-products?

- Methodological Answer :

-

Temperature Control : Maintain reactions at 0–5°C to suppress side reactions (e.g., sulfonamide hydrolysis).

-

Inert Atmosphere : Use argon/nitrogen to prevent oxidation of sensitive intermediates.

-

Catalyst Screening : Test palladium or copper catalysts for coupling reactions involving the benzene ring .

Reaction Optimization Example Condition Room temperature, no catalyst 5°C, Pd(OAc)₂ catalyst

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.